2-Ethoxy-propylamine hydrochloride
Overview
Description
2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is a colorless liquid that is soluble in water and is primarily used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxy-propylamine hydrochloride typically involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The general synthetic route can be summarized as follows:
Starting Material: 2-Ethoxypropylamine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-propylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with halogenoalkanes to form secondary and tertiary amines
Acid-Base Reactions: As an amine, it can react with acids to form salts and with bases to regenerate the free amine.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Halogenoalkanes, typically under heating conditions.
Acid-Base Reactions: Hydrochloric acid or other strong acids for salt formation; bases like sodium hydroxide for free amine regeneration.
Condensation Reactions: Aldehydes or ketones, often under acidic or basic conditions.
Major Products Formed
Secondary and Tertiary Amines: Formed through nucleophilic substitution.
Amine Salts: Formed through acid-base reactions.
Imines or Schiff Bases: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
2-Ethoxy-propylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Ethoxy-propylamine hydrochloride is primarily based on its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
2-Ethoxy-propylamine hydrochloride can be compared with other similar compounds, such as:
Propylamine: A primary amine with similar reactivity but without the ethoxy group.
Ethylamine: Another primary amine with a shorter carbon chain.
Isopropylamine: A primary amine with a branched carbon chain.
The presence of the ethoxy group in this compound provides unique steric and electronic effects, making it distinct from these other amines .
Properties
IUPAC Name |
2-ethoxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBRERYHQCIIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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